Cas no 1448136-63-7 (N-cyclopropyl-N-({imidazo[1,2-a]pyridin-3-yl}methyl)-3-(trifluoromethyl)benzene-1-sulfonamide)

N-Cyclopropyl-N-({imidazo[1,2-a]pyridin-3-yl}methyl)-3-(trifluoromethyl)benzene-1-sulfonamide is a sulfonamide derivative featuring a cyclopropyl group and an imidazo[1,2-a]pyridine scaffold. The trifluoromethyl substituent enhances its lipophilicity and metabolic stability, while the imidazopyridine moiety contributes to potential bioactivity, particularly in medicinal chemistry applications. This compound is of interest due to its structural complexity, which may confer selective binding properties in biological systems. Its well-defined molecular architecture makes it suitable for further derivatization or as a key intermediate in pharmaceutical research. The presence of both sulfonamide and heterocyclic functionalities suggests utility in drug discovery, particularly in targeting enzyme inhibition or receptor modulation.
N-cyclopropyl-N-({imidazo[1,2-a]pyridin-3-yl}methyl)-3-(trifluoromethyl)benzene-1-sulfonamide structure
1448136-63-7 structure
Product Name:N-cyclopropyl-N-({imidazo[1,2-a]pyridin-3-yl}methyl)-3-(trifluoromethyl)benzene-1-sulfonamide
CAS No:1448136-63-7
MF:C18H16F3N3O2S
MW:395.398753166199
CID:5367279
Update Time:2025-10-24

N-cyclopropyl-N-({imidazo[1,2-a]pyridin-3-yl}methyl)-3-(trifluoromethyl)benzene-1-sulfonamide Chemical and Physical Properties

Names and Identifiers

    • N-Cyclopropyl-N-(imidazo[1,2-a]pyridin-3-ylmethyl)-3-(trifluoromethyl)benzenesulfonamide
    • N-cyclopropyl-N-({imidazo[1,2-a]pyridin-3-yl}methyl)-3-(trifluoromethyl)benzene-1-sulfonamide
    • Inchi: 1S/C18H16F3N3O2S/c19-18(20,21)13-4-3-5-16(10-13)27(25,26)24(14-7-8-14)12-15-11-22-17-6-1-2-9-23(15)17/h1-6,9-11,14H,7-8,12H2
    • InChI Key: XWBBAKJCBXLWJC-UHFFFAOYSA-N
    • SMILES: C1(S(N(C2CC2)CC2N3C(=NC=2)C=CC=C3)(=O)=O)=CC=CC(C(F)(F)F)=C1

Experimental Properties

  • Density: 1.47±0.1 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
  • pka: 6.05±0.50(Predicted)

N-cyclopropyl-N-({imidazo[1,2-a]pyridin-3-yl}methyl)-3-(trifluoromethyl)benzene-1-sulfonamide Pricemore >>

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N-cyclopropyl-N-({imidazo[1,2-a]pyridin-3-yl}methyl)-3-(trifluoromethyl)benzene-1-sulfonamide Related Literature

Additional information on N-cyclopropyl-N-({imidazo[1,2-a]pyridin-3-yl}methyl)-3-(trifluoromethyl)benzene-1-sulfonamide

Recent Advances in the Study of N-cyclopropyl-N-({imidazo[1,2-a]pyridin-3-yl}methyl)-3-(trifluoromethyl)benzene-1-sulfonamide (CAS: 1448136-63-7)

The compound N-cyclopropyl-N-({imidazo[1,2-a]pyridin-3-yl}methyl)-3-(trifluoromethyl)benzene-1-sulfonamide (CAS: 1448136-63-7) has recently garnered significant attention in the field of chemical biology and medicinal chemistry. This sulfonamide derivative, characterized by its unique imidazo[1,2-a]pyridine scaffold and trifluoromethyl group, has demonstrated promising pharmacological properties, particularly in the modulation of specific biological targets. Recent studies have focused on elucidating its mechanism of action, optimizing its synthetic pathways, and evaluating its therapeutic potential in various disease models.

One of the key areas of research has been the compound's role as a potent inhibitor of certain kinase enzymes. Kinases are critical regulators of cellular signaling pathways, and their dysregulation is often implicated in diseases such as cancer and inflammatory disorders. Preliminary in vitro studies have shown that this compound exhibits high selectivity and affinity for specific kinase targets, making it a valuable candidate for further drug development. Structural-activity relationship (SAR) studies have further refined the understanding of how modifications to the imidazo[1,2-a]pyridine core and the sulfonamide moiety influence its inhibitory activity.

In addition to its kinase inhibitory properties, recent investigations have explored the compound's potential as an anti-inflammatory agent. The trifluoromethyl group, known for its electron-withdrawing effects, enhances the compound's metabolic stability and bioavailability, which are critical factors for in vivo efficacy. Animal models of inflammation have demonstrated that the compound can significantly reduce pro-inflammatory cytokine levels, suggesting its utility in treating conditions such as rheumatoid arthritis and inflammatory bowel disease.

The synthetic route for N-cyclopropyl-N-({imidazo[1,2-a]pyridin-3-yl}methyl)-3-(trifluoromethyl)benzene-1-sulfonamide has also been a focus of recent research. Optimizing the yield and purity of the compound is essential for scaling up production for preclinical and clinical studies. Advances in catalytic methods and green chemistry approaches have been employed to streamline the synthesis, reducing the use of hazardous reagents and improving overall efficiency.

Despite these promising findings, challenges remain in the development of this compound as a therapeutic agent. Issues such as off-target effects, potential toxicity, and pharmacokinetic properties need to be addressed through further preclinical studies. However, the compound's unique structural features and demonstrated biological activities position it as a compelling subject for ongoing research in the chemical biology and medicinal chemistry communities.

In conclusion, N-cyclopropyl-N-({imidazo[1,2-a]pyridin-3-yl}methyl)-3-(trifluoromethyl)benzene-1-sulfonamide (CAS: 1448136-63-7) represents a promising scaffold for the development of novel kinase inhibitors and anti-inflammatory agents. Continued research into its mechanism of action, synthetic optimization, and therapeutic applications will be critical in realizing its full potential in the pharmaceutical industry.

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